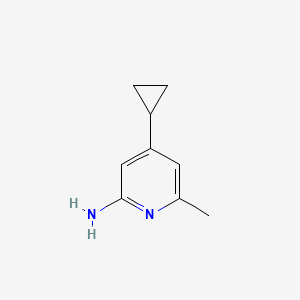

4-Cyclopropyl-6-methylpyridin-2-amine

Description

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are organic cyclic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. mdpi.comijsrtjournal.com This class of compounds is fundamental to life and chemical sciences, forming the core structure of many natural products like alkaloids, vitamins, and nucleic acids (DNA and RNA). mdpi.comijsrtjournal.comopenmedicinalchemistryjournal.com In the realm of synthetic chemistry, nitrogen heterocycles are considered "privileged structures" because they are found in a significant percentage of pharmaceuticals approved by the FDA. openmedicinalchemistryjournal.com An estimated 59% of unique small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.com

The presence of the nitrogen atom imparts unique properties to the heterocyclic ring compared to their all-carbon counterparts. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor and, in the case of aminopyridines, the amino group can act as a hydrogen bond donor. These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors. mdpi.com Pyridine (B92270), a six-membered aromatic heterocycle, is structurally related to benzene (B151609) but the nitrogen atom makes the ring electron-deficient, influencing its reactivity and physicochemical properties. pharmablock.comglobalresearchonline.net This electronic nature, combined with the ability to be polar and ionizable, can improve the solubility and bioavailability of drug candidates. researchgate.net

Academic Rationale for Investigating 4-Cyclopropyl-6-methylpyridin-2-amine

While specific academic publications detailing the synthesis and application of this compound are not extensively available in public literature, a strong scientific rationale for its investigation can be constructed based on the well-established principles of medicinal chemistry and the known properties of its constituent fragments: the 2-aminopyridine (B139424) core, the cyclopropyl (B3062369) group, and the methyl group.

The 2-aminopyridine scaffold is a key pharmacophore in numerous biologically active compounds. sciencepublishinggroup.comrsc.org It is a recognized precursor for a wide variety of heterocyclic compounds and is known to exhibit a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.gov The 2-aminopyridine moiety is a component in several approved drugs, such as sulfapyridine (B1682706) and piroxicam. wikipedia.org Its ability to engage in multiple non-covalent interactions makes it a valuable component in drug design. rsc.org

The introduction of a cyclopropyl group is a widely used strategy in modern drug discovery to enhance a molecule's pharmacological profile. nih.gov This small, rigid ring system offers several advantages:

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com This can increase the drug's half-life.

Conformational Rigidity: The rigid structure of the cyclopropyl ring helps to lock the molecule into a specific conformation. nbinno.com This can lead to more favorable binding to a biological target, potentially increasing potency and selectivity. nbinno.com

Potency and Lipophilicity: The unique electronic properties of the cyclopropyl group, which has partial double-bond character, can influence interactions with target proteins. openmedicinalchemistryjournal.com It is often used to explore lipophilic binding pockets and can serve as a rigid linker to correctly orient other functional groups. openmedicinalchemistryjournal.com

The methyl group at the 6-position can also influence the compound's properties by affecting its steric profile and electronics, which can fine-tune its binding affinity and selectivity for a specific biological target. nih.gov

Therefore, the investigation of this compound is a logical step in medicinal chemistry research. Scientists would synthesize this compound to explore how the combination of the proven 2-aminopyridine scaffold with the beneficial properties of a cyclopropyl substituent might lead to a novel compound with enhanced potency, selectivity, and improved pharmacokinetic characteristics for a range of potential therapeutic applications.

Overview of Research Directions in Pyridinamine Scaffolds

The versatility of the pyridinamine scaffold has led to its exploration in numerous areas of drug discovery. researchgate.netnih.gov Research has demonstrated that derivatives of aminopyridine possess a wide spectrum of pharmacological activities. sciencepublishinggroup.comresearchgate.net

Key research directions include:

Antibacterial Agents: Many studies have focused on synthesizing new pyridinamine derivatives to combat multidrug-resistant (MDR) bacteria. nih.gov The pyridine core can improve water solubility, a desirable trait for antibacterial drugs. nih.gov

Anticancer Agents: The 2-aminopyridine structure is a key component in a number of kinase inhibitors, which are a major class of anticancer drugs. Modifications to the pyridine ring are explored to develop new and more selective agents. nih.gov

Central Nervous System (CNS) Agents: Substituted aminopyridines have been investigated for their potential to treat neurological disorders by targeting receptors in the CNS. nih.gov

Anti-inflammatory Agents: The anti-inflammatory potential of 2-aminopyridine derivatives is another active area of research. nih.gov

Catalysis and Synthesis: Beyond medicinal applications, pyridinamines are used as ligands in organometallic chemistry and as catalysts in organic synthesis. nih.gov Their unique electronic and steric properties can be harnessed to facilitate specific chemical transformations.

The ongoing research into pyridinamine scaffolds highlights their importance and the continuous effort to develop novel derivatives with tailored properties for a wide array of scientific and therapeutic applications. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1314968-28-9 | aksci.combldpharm.com |

| Molecular Formula | C₉H₁₂N₂ | aksci.com |

| Molecular Weight | 148.2 g/mol | aksci.com |

| IUPAC Name | This compound | N/A |

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-4-8(7-2-3-7)5-9(10)11-6/h4-5,7H,2-3H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTTVQKKORKMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 6 Methylpyridin 2 Amine

Classical Synthetic Approaches and Historical Development

The traditional synthesis of polysubstituted pyridines often relies on well-established, multi-step sequences that have been refined over decades. These methods, while robust, can sometimes be lengthy and require the careful selection and transformation of precursor molecules.

Multi-step Synthetic Sequences

Historically, the construction of the pyridine (B92270) ring followed by the introduction of the desired substituents has been a common strategy. While a specific multi-step synthesis for 4-cyclopropyl-6-methylpyridin-2-amine is not extensively documented in readily available literature, analogous syntheses suggest a likely pathway. This would typically involve the initial formation of a pyridine ring with pre-installed methyl and amino or nitro groups, followed by the introduction of the cyclopropyl (B3062369) moiety at the 4-position.

A plausible, albeit not explicitly published, route could start from a commercially available substituted pyridine. For instance, a multi-stage synthesis could be envisioned starting from a dihalopyridine, where sequential cross-coupling reactions introduce the methyl and cyclopropyl groups, followed by amination. researchgate.net The regioselectivity of these reactions would be a critical factor to control.

Precursor Selection and Transformations

The choice of starting materials is pivotal to the success of any synthetic route. For the synthesis of this compound, several precursor strategies can be considered based on established pyridine chemistry.

One potential precursor is 2-amino-4-chloro-6-methylpyridine . This intermediate could undergo a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid to introduce the cyclopropyl group at the 4-position. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. proprogressio.hunih.gov

Another viable precursor could be 4-bromo-2-amino-6-methylpyridine . Similar to the chloro-analogue, this bromo-substituted pyridine can be coupled with cyclopropylboronic acid or a related organometallic reagent under palladium catalysis. The choice between a bromo or chloro precursor often depends on reactivity, availability, and cost.

A different approach could involve starting with 2-amino-6-methylpyridine (B158447) and then functionalizing the 4-position. This would likely involve a halogenation step to introduce a handle for subsequent cross-coupling. For example, direct bromination or iodination of 2-amino-6-methylpyridine at the 4-position would yield a suitable precursor for the introduction of the cyclopropyl group.

The transformation of these precursors into the final product would typically involve the following key steps:

| Precursor | Transformation | Key Reagents and Conditions |

| 2-Amino-4-halo-6-methylpyridine | Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) |

| 2-Amino-6-methylpyridine | Halogenation at C4 | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) |

| Halogenated intermediate | Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd catalyst, base |

Novel and Expedited Synthetic Strategies

In recent years, the focus in organic synthesis has shifted towards developing more efficient, atom-economical, and environmentally friendly methods. These novel strategies aim to reduce the number of synthetic steps, improve yields, and allow for rapid access to complex molecules.

One-Pot Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. While a specific one-pot synthesis for this compound has not been explicitly detailed, the development of such a process is a logical extension of modern synthetic methodology. A hypothetical one-pot approach could involve the in-situ generation of a reactive intermediate followed by its immediate conversion to the desired product. For example, a domino reaction starting from simpler, acyclic precursors that assemble the substituted pyridine ring in a single pot could be envisioned. nih.gov

Catalytic Synthesis Innovations

Catalysis plays a central role in modern organic synthesis. For the synthesis of this compound, innovations in catalytic methods could provide more direct and efficient routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling mentioned earlier, are a prime example. proprogressio.hunih.gov Research into more active and stable catalysts, as well as milder reaction conditions, continues to expand the scope and utility of these transformations.

Furthermore, C-H activation strategies are an emerging area that could offer a more direct route to functionalize the pyridine ring. A direct C-H cyclopropylation of 2-amino-6-methylpyridine at the 4-position would be a highly atom-economical approach, though this remains a challenging transformation to achieve with high regioselectivity.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity. While specific microwave-assisted syntheses for this compound are not prevalent in the literature, related syntheses of substituted pyridines and other heterocycles have demonstrated the benefits of this technology. nih.govnih.govmdpi.com A plausible application would be in the Suzuki-Miyaura coupling step, where microwave heating could significantly shorten the reaction time compared to conventional heating.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers advantages in terms of safety, scalability, and process control. mdpi.com The synthesis of heterocyclic compounds, including pyridines, has been successfully adapted to flow chemistry systems. An automated, continuous flow synthesis could potentially be developed for this compound, which would be particularly beneficial for large-scale production. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles guide the development of cleaner, safer, and more efficient reactions. Key considerations include the use of non-toxic solvents, maximizing the incorporation of all starting materials into the final product (atom economy), and minimizing waste generation.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally friendly alternatives, such as water, or eliminating the solvent altogether.

Aqueous Medium Reactions:

While direct research on the aqueous synthesis of this compound is not extensively documented, the synthesis of structurally related pyrimidine (B1678525) analogues provides valuable insights. For instance, the synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine has been successfully carried out in an aqueous medium. In a reported procedure, 1-cyclopropyl-butane-1,3-dione is reacted with guanidine (B92328) carbonate in water at 95°C. prepchem.com This method, although for a different isomer class, highlights the potential of water as a viable solvent for constructing the core heterocyclic ring with cyclopropyl and methyl substituents. The use of water as a solvent offers significant safety and environmental advantages over conventional organic solvents.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions represent another important green synthetic strategy. These reactions are often facilitated by heating the neat reactants, sometimes in the presence of a catalyst. This approach can lead to shorter reaction times, higher yields, and simplified purification procedures. For example, the synthesis of various 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a one-pot, solvent-free multicomponent reaction. mdpi.comsciforum.net In these procedures, a mixture of a 2-aminopyridine (B139424) derivative, triethyl orthoformate, and a primary amine is heated to yield the desired product. mdpi.comsciforum.net This demonstrates the feasibility of forming aminopyridine-containing structures under solvent-free conditions, suggesting a potential pathway for the synthesis of this compound that would align with green chemistry principles.

The following table summarizes findings for solvent-free synthesis of related aminopyrido[2,3-d]pyrimidines, illustrating the potential of this approach.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield (%) | Reference |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Benzylamine | 100°C, 3h | 85 | mdpi.com |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Butylamine | 100°C, 3h | 78 | mdpi.com |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Propylamine | 100°C, 3h | 75 | mdpi.com |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Hexylamine | 100°C, 3h | 70 | mdpi.com |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Phenylethylamine | 100°C, 3h | 65 | mdpi.com |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Tryptamine | 100°C, 3h | 61 | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final molecule, thereby minimizing waste.

Strategies for High Atom Economy:

To achieve a high atom economy in the synthesis of this compound, reaction types such as addition and cycloaddition reactions are preferable to substitution and elimination reactions, which inherently generate byproducts. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom and step economy. nih.gov An MCR combines three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials.

For instance, a hypothetical MCR for the synthesis of this compound could involve the condensation of a cyclopropyl-containing β-dicarbonyl compound, an activated acetonitrile (B52724) derivative, and ammonia (B1221849) or an ammonia equivalent. Such a one-pot synthesis would significantly reduce waste compared to a multi-step synthesis involving protection and deprotection steps or the use of stoichiometric reagents that are not incorporated into the final product.

The concept of atom economy can be illustrated by comparing different synthetic approaches. The table below provides a hypothetical comparison of atom economy for different reaction types that could be employed in the synthesis of aminopyridine derivatives.

| Reaction Type | General Transformation | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Addition | A + B → C | Ethene + HBr | Bromoethane | None | 100 |

| Substitution | A-B + C → A-C + B | Chloromethane + NH₃ | Methylamine + HCl | HCl | 57.5 |

| Elimination | A-B → A + B | Ethanol → Ethene + H₂O | Ethene | H₂O | 60.9 |

| Rearrangement | A → B | Allyl phenyl ether → 2-Allylphenol | 2-Allylphenol | None | 100 |

This table is interactive and provides a simplified illustration of atom economy calculations.

By prioritizing solvent-free or aqueous reaction media and designing synthetic pathways with high atom economy, the production of this compound can be made significantly more sustainable and environmentally responsible.

Reactivity and Chemical Transformations of 4 Cyclopropyl 6 Methylpyridin 2 Amine

Reactions Involving the Amino Group

The primary amino group at the C2 position is a key site for a variety of chemical modifications, including functionalization, diazotization, and condensation reactions.

N-Functionalization Reactions (e.g., Acylation, Alkylation, Sulfonylation)

The nitrogen atom of the amino group readily participates in reactions with various electrophiles, leading to N-functionalized derivatives. These reactions are standard for primary aromatic amines.

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield N-(4-cyclopropyl-6-methylpyridin-2-yl)acetamide. This reaction is often used to protect the amino group or to synthesize amide derivatives with specific biological activities.

Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), yields the corresponding sulfonamide. The reaction initially proceeds via N-sulfonylation of the pyridine nitrogen, which activates the picolyl position. nih.gov This is a common method for synthesizing compounds with potential therapeutic applications.

Table 1: Examples of N-Functionalization Reactions This table presents hypothetical but chemically plausible reactions based on the known reactivity of 2-aminopyridines.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine, 0°C to rt | N-(4-cyclopropyl-6-methylpyridin-2-yl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | K₂CO₃, Acetone, reflux | 4-cyclopropyl-N,6-dimethylpyridin-2-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine, rt | N-(4-cyclopropyl-6-methylpyridin-2-yl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations

The treatment of 2-aminopyridines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, leads to the formation of a diazonium salt. For 2-aminopyridines, the resulting pyridine-2-diazonium salts are known to be highly unstable and often cannot be isolated. rsc.orggoogle.com This instability drives immediate subsequent transformations.

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. These transformations provide a powerful synthetic route to 2-substituted pyridines that are otherwise difficult to access.

Hydrolysis: In aqueous acidic solutions, the diazonium salt rapidly hydrolyzes to form the corresponding pyridin-2-one, in this case, 4-cyclopropyl-6-methylpyridin-2(1H)-one. rsc.org

Sandmeyer Reaction: In the presence of copper(I) salts (CuX, where X = Cl, Br, CN), the diazonium group can be replaced by a halide or a cyanide group. wikipedia.orgorganic-chemistry.orgnih.gov This radical-nucleophilic aromatic substitution provides access to 2-chloro-, 2-bromo-, and 2-cyano-pyridines. wikipedia.orgorganic-chemistry.org

Schiemann Reaction: Fluorine can be introduced by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Table 2: Diazotization and Subsequent Reactions

| Reaction Name | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaNO₂, H₂SO₄, 0°C 2. H₂O, heat | 4-cyclopropyl-6-methylpyridin-2(1H)-one |

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl, 0°C 2. CuCl | 2-chloro-4-cyclopropyl-6-methylpyridine |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr, 0°C 2. CuBr | 2-bromo-4-cyclopropyl-6-methylpyridine |

| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄, 0°C 2. CuCN | 4-cyclopropyl-6-methylpyridine-2-carbonitrile |

Condensation Reactions

The amino group of 4-cyclopropyl-6-methylpyridin-2-amine can condense with carbonyl compounds, particularly 1,2- or 1,3-dicarbonyls, to form various heterocyclic systems. These reactions are fundamental in building complex molecular scaffolds. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a privileged structure in medicinal chemistry. rsc.org

The reaction with α-haloketones (a Hantzsch-like synthesis) involves initial N-alkylation of the endocyclic pyridine nitrogen followed by intramolecular condensation with the exocyclic amino group to form the fused five-membered imidazole (B134444) ring. rsc.org Similarly, condensation with β-dicarbonyl compounds can lead to the formation of other fused ring systems. scilit.com For instance, the reaction of a 2-aminopyridine (B139424) with a chalcone (B49325) and malononitrile (B47326) can yield highly substituted nicotinonitriles. mdpi.com

Reactions at the Pyridine Ring System

The pyridine ring itself can undergo substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Nitration)

The 2-amino group is a powerful activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The methyl and cyclopropyl (B3062369) groups are also weakly activating. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C3 or C5 positions, which are electronically enriched.

Nitration: The nitration of 2-aminopyridine is a well-studied reaction that often proceeds through an initial N-nitration at the amino group to form a 2-nitraminopyridine intermediate at low temperatures. sapub.org Upon heating in a strong acid like sulfuric acid, this intermediate rearranges, with the nitro group migrating to the C5 position, and to a lesser extent, the C3 position. sapub.org For the title compound, nitration would be expected to yield primarily 4-cyclopropyl-6-methyl-5-nitropyridin-2-amine.

Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid would also be directed to the C3 and C5 positions. The reaction of 2-aminopyridine with 5,5-dibromobarbituric acid has been shown to produce 2-amino-5-bromopyridine, demonstrating the favorability of substitution at the C5 position. scielo.org.mx

Table 3: Electrophilic Aromatic Substitution Predicted products based on known reactivity of substituted 2-aminopyridines.

| Reaction Type | Reagent | Major Product | Minor Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-cyclopropyl-6-methyl-5-nitropyridin-2-amine | 4-cyclopropyl-6-methyl-3-nitropyridin-2-amine |

| Bromination | Br₂, Acetic Acid | 5-bromo-4-cyclopropyl-6-methylpyridin-2-amine | 3-bromo-4-cyclopropyl-6-methylpyridin-2-amine |

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is generally unfavorable. SNAr reactions require a good leaving group and often electron-withdrawing groups to activate the ring, neither of which are present in the parent molecule.

However, nucleophilic substitution becomes a viable pathway on derivatives of the title compound. The most important route involves the diazotization of the amino group, as discussed in section 3.1.2. The resulting diazonium salt contains the N₂ group, an exceptionally good leaving group. Its subsequent displacement by a nucleophile, as seen in the Sandmeyer reaction, is mechanistically classified as a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org This pathway allows for the introduction of nucleophiles at the C2 position, a transformation not possible through direct SNAr on the starting amine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The 2-aminopyridine structure is a highly effective participant in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. baranlab.org The amino group at the C2 position can influence the electronic properties of the pyridine ring, and its presence is generally well-tolerated in common coupling protocols, often without the need for a protecting group. adichemistry.com For a molecule like this compound, coupling reactions can be envisioned at a pre-halogenated pyridine ring (e.g., at the 3 or 5 position) to further elaborate the core structure.

Suzuki Coupling: The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a robust method for forming biaryl or aryl-heteroaryl linkages. baranlab.orgnih.gov Halogenated derivatives of this compound can readily couple with various aryl or heteroaryl boronic acids. adichemistry.comrsc.org Conversely, if synthesized as a boronic acid derivative, the molecule itself could act as the organoboron partner. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The use of potassium cyclopropyltrifluoroborate (B8364958) in Suzuki-Miyaura reactions with aryl chlorides has been shown to be effective, highlighting the stability and utility of cyclopropyl-containing coupling partners. acs.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemicalbook.comrsc.org This reaction is particularly useful for introducing alkynyl functionalities onto the pyridine ring. Research on 2-amino-3-bromopyridines demonstrates their successful coupling with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgnih.gov These conditions are mild and tolerate numerous functional groups, suggesting that a halogenated version of this compound would be a suitable substrate for creating alkynylated derivatives. rsc.org In one study, 3-cyclopropylethynyl-2-aminopyridine was successfully synthesized, underscoring the compatibility of the cyclopropyl group in this transformation. nih.gov

| Reaction Type | Typical Catalytic System | Coupling Partners | Common Solvents | Base |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., XPhos) | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid | Dioxane, Toluene, DMF | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Aryl/Heteroaryl Halide + Terminal Alkyne | DMF, Triethylamine, THF | Triethylamine, Diethylamine |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which makes it behave somewhat like a carbon-carbon double bond and renders it susceptible to specific chemical transformations. nih.govyoutube.comnih.gov

Ring-Opening Reactions and Derivatization

The inherent strain in the cyclopropane (B1198618) ring allows it to undergo ring-opening reactions under various conditions, providing a pathway to more complex aliphatic structures. Studies on related cyclopropylpyridines have shown that interaction with acids or catalytic hydrogenation can lead to the cleavage of the three-membered ring to form alkyl- or substituted alkyl-pyridine derivatives. These reactions typically proceed via protonation or coordination to a metal catalyst, which weakens the C-C bonds of the cyclopropane, followed by nucleophilic attack or rearrangement. Oxidative radical-induced ring-opening is another potential pathway for derivatization.

| Condition | Mechanism | Potential Products | Reference Example |

|---|---|---|---|

| Acidic (e.g., HBr) | Protonation followed by nucleophilic attack | Halogenated alkylpyridines | Treatment of cyclopropylpyridines with acid. |

| Catalytic Hydrogenation | Hydrogenolysis over a metal catalyst (e.g., Pd/C) | sec-Butylpyridine | Hydrogenation of cyclopropylpyridines. |

| Oxidative (e.g., Ag(I)/S₂O₈²⁻) | Radical-mediated ring opening | Keto-functionalized side chains | Oxidative opening of cyclopropanols. |

Functionalization at the Cyclopropyl Group

While ring-opening is a major reactive pathway, direct functionalization of the C-H bonds of the cyclopropyl ring is also possible, representing a powerful strategy for structural modification without destroying the carbocycle. Modern synthetic methods, often employing palladium catalysis, enable the direct C(sp³)–H activation of cyclopropane rings. These transformations can be used to introduce new substituents directly onto the cyclopropyl group. For example, chemoenzymatic and catalytic methods have been developed for the α-alkylation and α-fluorination of cyclopropyl ketones, demonstrating that the carbons of the ring can be directly functionalized. Achieving such transformations on this compound would likely require specific catalytic systems capable of selective C-H activation.

Oxidation and Reduction Processes

Oxidation of Pyridine Nitrogen (e.g., N-oxide formation)

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more reactive towards both nucleophilic and electrophilic substitution at different positions. The electron-donating nature of the amino and alkyl groups on the ring generally facilitates the oxidation of the pyridine nitrogen. The resulting N-oxides are versatile intermediates in organic synthesis.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst (e.g., selenium dioxide) | This compound N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) at room temperature | This compound N-oxide |

| Peroxyacetic acid | Acetic acid solution | This compound N-oxide |

Reduction of the Pyridine Ring

The aromatic pyridine ring can be reduced to either partially saturated dihydropyridines and tetrahydropyridines or fully saturated piperidines, depending on the reagents and conditions employed.

Partial Reduction: The reduction of pyridines to 1,2- or 1,4-dihydropyridines often requires activation of the ring. rsc.org This can be achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt, which is then readily reduced by mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is another powerful method for the partial reduction of electron-deficient pyridines to yield dihydropyridines. rsc.orgnih.gov

Full Reduction: Catalytic hydrogenation is the most common method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. nih.gov This is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. nih.gov The presence of the amino group on the ring is generally tolerated under these conditions, although it can influence the rate and selectivity of the reaction. This transformation converts the planar, aromatic starting material into a non-planar, saturated heterocyclic ring.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropyl 6 Methylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 4-Cyclopropyl-6-methylpyridin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering deep insights into the connectivity and spatial relationships of the atoms.

Two-dimensional NMR techniques are critical for elucidating complex structures by mapping correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would be expected to show correlations between the methine proton of the cyclopropyl (B3062369) group and its adjacent methylene (B1212753) protons. Additionally, coupling between the two non-equivalent aromatic protons on the pyridine (B92270) ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com This is fundamental for assigning carbon signals based on their attached protons. For instance, the methyl protons would show a cross-peak to the methyl carbon, and the protons on the pyridine ring and cyclopropyl group would correlate to their respective carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the C6 and C5 carbons of the pyridine ring.

Correlations from the cyclopropyl protons to the C4 and C3/C5 carbons of the pyridine ring.

Correlations from the amine protons to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons, irrespective of their bonding network. NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY would show cross-peaks between protons that are close in space, such as between the protons of the methyl group at C6 and the aromatic proton at C5, and between the cyclopropyl protons and the aromatic proton at C3.

A hypothetical summary of expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | COSY Correlation(s) (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlation(s) (¹³C) |

| H3 (Pyridine) | H5 (Pyridine) | C3 | C2, C4, C5 |

| H5 (Pyridine) | H3 (Pyridine) | C5 | C3, C4, C6, Methyl C |

| CH (Cyclopropyl) | CH₂ (Cyclopropyl) | C(sp³) | C4, C3, C5 |

| CH₂ (Cyclopropyl) | CH (Cyclopropyl) | C(sp³) | C4 |

| CH₃ (Methyl) | H5 (Pyridine) | C(sp³) | C6, C5 |

| NH₂ (Amine) | - | - | C2, C3 |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid, crystalline form. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution spectra of the solid material, revealing non-equivalent molecules in the crystal lattice and details about molecular packing that are averaged out in solution.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides exact bond lengths, bond angles, and details of the crystal packing.

A single-crystal X-ray diffraction analysis of this compound would reveal the exact geometry of the molecule in the solid state. mdpi.com The planarity of the pyridine ring and the orientation of the cyclopropyl and methyl substituents would be determined with high precision. Analysis of the crystal packing would identify how individual molecules arrange themselves in the unit cell, potentially revealing common motifs like herringbone or pi-stacking interactions between the aromatic pyridine rings. nih.gov The presence of multiple molecules in the asymmetric unit could indicate subtle conformational differences. researchgate.net

A table of potential hydrogen bond geometries, based on similar structures, is provided below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N (intermolecular) | ~0.88 | ~2.30 | ~3.18 | ~170 |

| C-H···N (intermolecular) | ~0.95 | ~2.60 | ~3.50 | ~150 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for the compound.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured as a function of frequency. The spectrum is sensitive to polar functional groups. For this compound, key expected absorptions would include:

N-H stretching: Symmetric and asymmetric stretches of the amine group, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (methyl and cyclopropyl) just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyridine ring, found in the 1400-1650 cm⁻¹ region.

N-H bending: The scissoring vibration of the amine group, usually around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. The Raman spectrum would be expected to show strong signals for:

Pyridine ring breathing modes: A characteristic symmetric vibration of the entire ring structure.

Cyclopropyl ring deformations: Symmetric stretching and bending modes of the cyclopropane (B1198618) ring.

C-C stretching of the bond connecting the cyclopropyl group to the pyridine ring.

Combining FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in structural confirmation. nih.gov

A summary of expected key vibrational frequencies is shown in the table below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 - 3400 (Strong) | Weak |

| N-H Stretch (symmetric) | 3350 - 3300 (Strong) | Weak |

| Aromatic C-H Stretch | 3100 - 3000 (Medium) | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 (Medium) | Strong |

| N-H Bend | 1650 - 1580 (Strong) | Weak |

| Aromatic C=C/C=N Stretch | 1600 - 1450 (Strong) | Strong |

| CH₃ Bend | 1460 - 1440 (Medium) | Medium |

| Ring Breathing Mode | Weak | ~1000 (Strong) |

Characteristic Vibrational Modes Analysis

The vibrational spectrum of this compound, observable through Fourier-transform infrared (FT-IR) and Raman spectroscopy, is characterized by distinct modes corresponding to its constituent functional groups: the aminopyridine core, the cyclopropyl substituent, and the methyl group. researchgate.net By comparing its spectrum to those of related molecules like 2-aminopyridine (B139424), 2-amino-6-methylpyridine (B158447), and other cyclopropyl-substituted compounds, a detailed assignment of its vibrational frequencies can be established. researchgate.netnih.govcapes.gov.br

Amine Group Vibrations: The primary amine (-NH₂) group gives rise to several characteristic vibrations.

N-H Stretching: Asymmetric and symmetric N-H stretching vibrations are expected to appear in the high-frequency region of 3300-3500 cm⁻¹. researchgate.net For similar 2-aminopyridine compounds, these bands are often observed as sharp, distinct peaks. researchgate.net

-NH₂ Scissoring: A bending (scissoring) mode of the amino group is anticipated in the 1600-1650 cm⁻¹ region. nih.gov

-NH₂ Wagging and Twisting: Out-of-plane wagging and twisting modes occur at lower frequencies and can be sensitive to hydrogen bonding and conformational changes.

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. researchgate.net

C=C and C=N Stretching: These vibrations typically occur in the 1400-1620 cm⁻¹ range and are often strong in both IR and Raman spectra. researchgate.net The substitution pattern influences the exact frequencies and intensities of these modes. nih.gov

Ring Breathing Mode: A symmetric ring breathing vibration, which involves the entire ring expanding and contracting, is a hallmark of the pyridine structure and is typically found around 1000 cm⁻¹. researchgate.net This mode is often very intense in the Raman spectrum.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Cyclopropyl and Methyl Group Vibrations:

C-H Stretching: The C-H stretching vibrations of the methyl (-CH₃) group typically appear in the 2850-3000 cm⁻¹ range. researchgate.net The cyclopropyl C-H stretches are expected at slightly higher frequencies, often above 3000 cm⁻¹, due to the increased s-character of the C-H bonds in the strained ring.

CH₂ Scissoring (Cyclopropyl): A characteristic scissoring mode for the CH₂ groups of the cyclopropyl ring is typically observed near 1450 cm⁻¹.

Ring Deformations (Cyclopropyl): The cyclopropyl ring itself has unique deformation modes, often referred to as "ring breathing," which appear at lower frequencies, typically in the 800-1250 cm⁻¹ range. capes.gov.br

CH₃ Bending: Symmetric and asymmetric bending modes of the methyl group are expected around 1375 cm⁻¹ and 1460 cm⁻¹, respectively.

The following table summarizes the expected characteristic vibrational modes for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3500 | researchgate.net |

| C-H Stretch | Cyclopropyl | > 3000 | capes.gov.br |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | researchgate.net |

| -NH₂ Scissoring | Amine (-NH₂) | 1600 - 1650 | nih.gov |

| C=C, C=N Ring Stretching | Pyridine Ring | 1400 - 1620 | researchgate.netresearchgate.netnih.gov |

| CH₂ Scissoring | Cyclopropyl | ~1450 | capes.gov.br |

| Ring Breathing | Pyridine Ring | ~1000 | researchgate.net |

| Ring Deformation | Cyclopropyl | 800 - 1250 | capes.gov.br |

| C-H Out-of-Plane Bending | Pyridine Ring | 700 - 900 | researchgate.net |

Conformational Studies through Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the conformational isomers of flexible molecules. For this compound, the primary conformational flexibility arises from the rotation of the cyclopropyl group relative to the plane of the pyridine ring. Different spatial arrangements can lead to subtle but measurable shifts in vibrational frequencies.

The interaction between the C-H bonds of the cyclopropyl ring and the π-system of the pyridine ring can influence the stability of different conformers. These interactions affect the force constants of the involved bonds, leading to shifts in their stretching and bending frequencies. For instance, the frequencies of the out-of-plane C-H bending modes of the pyridine ring and the deformation modes of the cyclopropyl ring can be particularly sensitive to conformational changes. capes.gov.br

By comparing experimental FT-IR and Raman spectra with theoretical spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT), the most stable conformation in the gas phase or in a specific solvent can be determined. researchgate.net Temperature-dependent spectroscopic studies can also provide insight into the energy differences between conformers, as changes in temperature can alter their relative populations, leading to observable changes in the vibrational spectrum.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure, through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Mechanistic Insights

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). mdpi.com For this compound (C₉H₁₂N₂), HRMS would first confirm its molecular weight (monoisotopic mass: 148.1000).

The primary advantage of HRMS is its ability to determine the precise elemental composition of the parent ion and any fragment ions. nih.gov This is critical for distinguishing between ions that may have the same nominal mass but different chemical formulas. For example, if a fragment ion is observed, HRMS can definitively confirm whether it resulted from the loss of a neutral molecule like ethene (C₂H₄) from the cyclopropyl group or from the loss of a different fragment with the same nominal mass, such as carbon monoxide (CO). This precise data is fundamental for proposing and verifying fragmentation mechanisms. researchgate.net

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govcapes.gov.br The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For the protonated molecule of this compound, [M+H]⁺ (m/z 149.1079), several fragmentation pathways can be predicted based on the known behavior of aminopyridines and cyclopropyl-containing compounds. nih.govnist.gov

A primary fragmentation pathway would likely involve the stable 2-aminopyridinium substructure. Common fragmentation mechanisms include:

Loss of a Methyl Radical: Cleavage of the methyl group could lead to the formation of a [M+H - •CH₃]⁺ ion.

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation, commonly through the loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da), depending on rearrangement pathways.

Loss of Ammonia (B1221849): While less common for aromatic amines compared to aliphatic ones, the loss of ammonia (NH₃) from the protonated molecule is a possible pathway.

Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyridine ring itself.

The following table details some of the plausible fragment ions that could be observed in the tandem mass spectrum of protonated this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) | Plausible Structure/Notes |

| 149.1079 | [C₈H₉N₂]⁺ | •CH₃ | 134.0766 | Loss of the methyl radical from the pyridine ring. |

| 149.1079 | [C₇H₇N₂]⁺ | C₂H₂ | 119.0609 | Loss of acetylene (B1199291) following a rearrangement. |

| 149.1079 | [C₇H₉N₂]⁺ | C₂H₄ | 121.0766 | Loss of ethene from the cyclopropyl group. |

| 149.1079 | [C₆H₇N₂]⁺ | C₃H₄ | 107.0609 | Loss of methylacetylene from the cyclopropyl and methyl groups. |

| 149.1079 | [C₅H₆N]⁺ | C₄H₇N | 80.0500 | Cleavage leading to a pyridinium-type fragment. |

By combining the precise mass measurements from HRMS with the structural information from MS/MS fragmentation patterns, a comprehensive and unambiguous elucidation of the structure of this compound and its derivatives can be achieved.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific studies employing Density Functional Theory (DFT) to analyze 4-Cyclopropyl-6-methylpyridin-2-amine have been found. DFT is a powerful method for investigating molecular properties, and while general papers describe its application for predicting spectra and reactivity, these have not been applied to this particular molecule. nih.govmdpi.com

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

There are no published analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Such studies are crucial for understanding a molecule's electronic properties and reactivity but have not been performed for this compound. ossila.comresearchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps for this compound are not available in the public domain. MEP analysis is used to predict sites for nucleophilic and electrophilic attack, and while the methodology is well-established, it has not been applied to this compound in published research. researchgate.net

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While DFT is frequently used to predict NMR chemical shifts and vibrational frequencies for various molecules, there are no specific, published computational predictions for this compound. nih.govrsc.orgnih.gov Research on related compounds like 2-amino-6-methylpyridine (B158447) exists but does not provide the specific data required. researchgate.net

Conformational Analysis and Energy Landscapes

A formal conformational analysis and mapping of the energy landscape for this compound have not been reported. These studies are essential for understanding the molecule's three-dimensional structure and flexibility. Research has been conducted on the crystal structure of related molecules like 6-Methylpyridin-2-amine, but this does not extend to the cyclopropyl-substituted target. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

No computational studies elucidating the reaction mechanisms involving this compound have been published. While research exists for other pyridine (B92270) and pyrimidine (B1678525) derivatives, this specific molecule has not been a focus. researchgate.net

Molecular Docking and Dynamics Simulations (Non-biological context)

There is no evidence of molecular docking or dynamics simulations for this compound in non-biological contexts, such as material science or catalysis. Published docking studies on similar heterocyclic structures are almost exclusively focused on biological targets like kinases or proteins, which falls outside the scope of this article. nih.govnih.gov

Applications As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

The aminopyridine framework is a cornerstone for constructing more elaborate molecular architectures. The presence of the amino group and the pyridine (B92270) nitrogen allows for a variety of chemical transformations, establishing this compound as a key starting material for diverse molecular targets.

4-Cyclopropyl-6-methylpyridin-2-amine serves as a critical intermediate in the synthesis of advanced heterocyclic compounds. Aminopyridines are well-established precursors for creating a wide array of more complex heterocyclic structures. mdpi.com For instance, the structural motif of this compound is integral to the preparation of certain triaminopyrimidine compounds, which are themselves investigated for various applications. The synthesis pathway often involves leveraging the nucleophilicity of the amino group and the inherent reactivity of the pyridine ring to build more complex, fused, or substituted heterocyclic systems.

Table 1: Examples of Heterocyclic Synthesis Involving Aminopyridine Scaffolds

| Precursor Type | Reaction | Resulting Heterocycle | Ref. |

|---|---|---|---|

| 2-Aminopyridine (B139424) Derivatives | Multicomponent Reactions (MCRs) | Substituted 2-Aminopyridines | mdpi.com |

| 2-Aminopyridine | [2 + 2 + 2] Cycloaddition | Fused Pyridine Systems | acs.org |

The structural components of this compound are found in molecules developed for the agricultural sector. Specifically, the closely related compound, 4-cyclopropyl-6-methylpyrimidin-2-amine (note the pyrimidine (B1678525) core), is recognized as a key transformation product of the widely used fungicide, Cyprodinil. nih.govbiosynth.com This relationship underscores the importance of the cyclopropyl-methyl-amino-substituted heterocycle as a core scaffold in the design and metabolic pathway of modern agrochemicals. The synthesis of such agrochemicals often relies on building blocks that provide specific structural and electronic properties, a role fulfilled by aminopyridine and aminopyrimidine intermediates. biosynth.com

Table 2: Agrochemical Context of the Cyclopropyl-Methyl-Aminopyrimidine Scaffold

| Compound Name | Role | CAS Number | Molecular Formula |

|---|---|---|---|

| Cyprodinil | Parent Fungicide | 121552-61-2 | C₁₄H₁₅N₃ |

Role in Catalysis and Ligand Design

The nitrogen atoms in this compound—one in the pyridine ring and one in the amino group—possess lone pairs of electrons that can coordinate with metal centers. This characteristic positions the compound as a potential ligand for various catalytic applications, from the development of porous crystalline materials to facilitating complex organic transformations.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The selection of the organic ligand is crucial as it dictates the resulting structure and properties of the MOF. While direct use of this compound in MOF synthesis is not extensively documented, amine-functionalized and pyridine-based ligands are commonly employed to build these frameworks. researchgate.netmdpi.comencyclopedia.pub The two nitrogen atoms in the aminopyridine structure can act as a bidentate chelating or bridging ligand to connect metal nodes, making it a viable candidate for the design of novel MOFs with potential applications in gas storage and separation. researchgate.netmdpi.com

Aminopyridinato ligands are recognized for their versatility in coordinating with transition metals, forming complexes that can catalyze a range of chemical reactions. ekb.egmdpi.com These ligands can stabilize metal centers in various oxidation states and influence the steric and electronic environment of the catalyst. mdpi.com

A significant area of modern chemistry is the functionalization of carbon-hydrogen (C-H) bonds, and pyridine-containing molecules have been instrumental as directing groups in such transformations. nih.gov The pyridine nitrogen can coordinate to a transition metal catalyst, positioning the metal in close proximity to a specific C-H bond on a substrate, thereby facilitating its cleavage and subsequent functionalization. nih.govnih.gov Given its structure, this compound has the potential to act as such a ligand, where the aminopyridine moiety could direct catalytic processes. Iron complexes with pyridine ligands, for example, have been shown to mediate stoichiometric C-H activation reactions. nih.gov

Table 3: Examples of Catalytic Systems Employing Pyridine-Type Ligands

| Ligand Type | Metal Catalyst | Application | Ref. |

|---|---|---|---|

| Pyridine | Iron (Fe) | C-H and C-N Bond Activation | nih.gov |

| 2-Aminopyridine | Cobalt (Co) | Directing Group for C-H Functionalization | researchgate.net |

| Pyridine-aminophenolate | Various | Redox-Active Ligand for Substrate Activation | researchgate.net |

Materials Science Applications

Beyond its role as a synthetic intermediate, the molecular structure of this compound suggests potential applications in the field of materials science. Its ability to participate in hydrogen bonding and coordinate with metals opens avenues for the creation of functional materials.

As discussed, one of the primary materials applications for a molecule of this type is as a building block for Metal-Organic Frameworks (MOFs). encyclopedia.pub The resulting porous materials are heavily researched for applications in gas separation, storage, and heterogeneous catalysis. researchgate.net

Furthermore, the self-assembly of related aminopyridine molecules has been explored for creating materials with specific properties. For example, studies on 6-methylpyridin-2-amine, a structurally similar compound, have noted that its ability to form ordered crystalline structures through hydrogen bonding and N—H⋯π interactions is of interest for designing chiral co-crystals. nih.gov Such materials are considered important starting points for developing nonlinear optical (NLO) materials. nih.gov This suggests that this compound could be a candidate for similar investigations in supramolecular chemistry and the development of new optical materials.

Components in Functional Polymers

The presence of a reactive amine group and a polymerizable pyridine structure suggests that this compound can be a valuable monomer in the synthesis of functional polymers. Aminopyridine derivatives have been successfully used to create polymers with tailored properties. For instance, p-aminopyridine methacrylate has been synthesized and subjected to radical homopolymerization to produce polymers with potential applications in various fields researchgate.net. The polymerization of such monomers can proceed through the vinyl group, leaving the aminopyridine moiety as a functional side chain that can influence the polymer's final properties, such as thermal stability, conductivity, and ability to coordinate with metal ions.

The incorporation of the this compound unit into a polymer backbone could be achieved through various polymerization techniques, including step-growth and chain-growth reactions nih.gov. The resulting polymers could exhibit unique characteristics due to the presence of the cyclopropyl (B3062369) group, which can influence the polymer's conformational and electronic properties. Amine-functional polymers are known for their versatile reactivity, making them useful in coatings, adhesives, and biomedical applications polysciences.com.

| Monomer | Polymerization Method | Potential Polymer Properties |

| p-aminopyridine methacrylate | Radical homopolymerization | Enhanced thermal stability, metal coordination |

| Amino acid-based monomers | Step-growth and chain-growth reactions | Biocompatibility, tailored functionality |

| 2-vinylpyridine | Cationic polymerization | Strong interaction with acids and metals |

This table presents examples of related monomers and their potential polymer properties to illustrate the possibilities for polymers derived from this compound.

Precursors for Organic Dyes and Pigments

Substituted aminopyridines are established precursors in the synthesis of a wide array of organic dyes and pigments. The amine group in 4-aminopyridine, a related compound, can be diazotized and coupled with other aromatic compounds to produce azo dyes with good fastness properties, suitable for dyeing textiles bloomtechz.comresearchgate.net. Similarly, this compound could serve as a starting material for novel azo dyes, where the cyclopropyl and methyl substituents could modulate the color and performance of the resulting dye.

The pyridine ring itself can be an integral part of a chromophore, influencing the electronic transitions and thus the color of the dye. Pyridine-based chromophores are found in various dye classes, and their absorption and emission properties can be fine-tuned by altering the substituents on the pyridine ring acs.org. The unique combination of substituents in this compound could lead to the development of dyes with specific and desirable coloristic and fastness properties. Furthermore, aminopyridines can be used to synthesize functional heterocyclic dyes with specialized properties such as antibacterial or UV-resistant characteristics bloomtechz.com.

| Dye Class | Precursor Type | Key Synthetic Reaction | Potential Properties of Resulting Dyes |

| Azo Dyes | 4-aminopyridine | Diazotization and coupling | Bright colors, good wash and sun resistance |

| Anthraquinone Dyes | 4-aminopyridine derivatives | Multi-step synthesis | Bright red colors |

| Functional Heterocyclic Dyes | Aminopyridine derivatives | Various cyclization and condensation reactions | Antibacterial, UV-resistance |

This table illustrates the use of aminopyridine derivatives as precursors for different classes of dyes, highlighting the potential of this compound in this field.

Optoelectronic Materials Development

The development of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field. Pyridine derivatives are frequently incorporated into the molecular design of materials for these applications due to their electron-deficient nature, which facilitates electron transport. Substituted pyridines have been successfully used as building blocks for hole-transporting materials (HTMs) and emissive layers in OLEDs nih.govacs.org.

| Material Class | Pyridine Derivative Example | Application in OLEDs | Key Performance Metrics |

| Hole-Transporting Materials | Pyrene-pyridine derivatives | Hole-transporting layer | High luminance, high current efficiency, low efficiency roll-off |

| Emissive Materials | Pyrenylpyridines | Emissive layer | Sky-blue electroluminescence, high external quantum efficiency |

| Thermally Activated Delayed Fluorescence (TADF) Emitters | Pyridine-3,5-dicarbonitrile derivatives | Emissive layer | High photoluminescent quantum yields, high external quantum efficiency |

This table showcases the application of various pyridine derivatives in OLEDs, indicating the potential for developing new optoelectronic materials based on this compound.

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis. mdpi.comresearchgate.net These technologies offer the potential to accelerate the discovery and optimization of synthetic routes for complex molecules like 4-Cyclopropyl-6-methylpyridin-2-amine.

Key areas of impact include:

Retrosynthesis and Reaction Prediction: AI algorithms can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways. mdpi.com For this compound, this could lead to the identification of more economical or higher-yielding routes than traditional methods. Forward reaction prediction models can also be used to virtually screen proposed reactions, validating synthetic steps before they are performed in the lab. mdpi.com

Optimization of Reaction Conditions: Machine learning models can predict the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of a desired product. researchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of molecules. mdpi.com This not only increases throughput but also allows for the rapid exploration of a wide range of reaction parameters to identify the most efficient synthesis of this compound.

Sustainable Synthesis and Industrial Scale-Up Considerations

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will likely focus on developing more sustainable and scalable synthetic methods.

Core considerations for sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals.

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption.

Catalysis: The use of highly efficient and recyclable catalysts can significantly improve the sustainability of a process.

A known synthetic route to the related compound, 2-amino-4-cyclopropyl-6-methylpyrimidine, involves the condensation of 1-cyclopropyl-butane-1,3-dione with guanidine (B92328) carbonate in water. prepchem.com While this method uses water as a solvent, which is environmentally benign, future research could focus on optimizing the reaction conditions to improve the yield and reduce the energy input required for the concentration and extraction steps. prepchem.com The industrial scale-up of such processes will require careful consideration of process safety, cost-effectiveness, and waste management.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of this compound, namely the cyclopropyl (B3062369) group and the aminopyridine core, suggest a rich and largely unexplored reactivity profile.

The aminopyridine scaffold is a common motif in medicinal chemistry, and its derivatives are known to participate in a variety of chemical transformations. nih.govwustl.edufigshare.com Future research could explore:

Functionalization of the Pyridine (B92270) Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions to introduce new functional groups onto the pyridine ring, leading to a diverse library of derivatives with potentially new biological activities.

Reactions of the Amino Group: The amino group can be acylated, alkylated, or used as a handle for cross-coupling reactions to construct more complex molecules. nih.gov

Transformations involving the Cyclopropyl Group: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, providing access to novel molecular skeletons.

The exploration of these and other transformations could lead to the discovery of unprecedented reactivity and the synthesis of novel compounds with interesting properties.

Development of Advanced Materials Based on the Pyridinamine Core

The pyridinamine core is a versatile building block for the construction of advanced materials with a wide range of potential applications. While specific applications for materials based on this compound have not been reported, the general properties of pyridinamine-containing materials suggest several promising avenues for future research.

Potential areas of application include:

Organic Electronics: Pyridinamine derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their electronic properties.

Sensors: The ability of the pyridine nitrogen to coordinate with metal ions makes pyridinamine-based materials promising candidates for the development of chemical sensors.

Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound (with its amino group and pyridine nitrogen) allows it to be used as a monomer for the synthesis of novel polymers or as a linker for the construction of MOFs with tailored porosity and functionality.

The development of advanced materials based on the this compound core represents a significant opportunity to translate the unique properties of this molecule into tangible technological applications.

Q & A

Q. What approaches quantify the ecological impact of this compound?

- Methodological Answer : Estimate biodegradability using OECD 301F test. Assess bioaccumulation potential via octanol-water partition coefficient (log ) calculations .

Q. How do structure-activity relationship (SAR) studies differentiate this compound from analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.